molecular formula C20H24N2O4 B10912417 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B10912417
M. Wt: 356.4 g/mol
InChI Key: PGSZFADPSZMXLX-CIAFOILYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-isopropylphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethoxyphenyl and 4-isopropylphenoxy groups enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)15-8-10-17(11-9-15)26-13-19(23)22-21-12-16-6-5-7-18(24-3)20(16)25-4/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI Key

PGSZFADPSZMXLX-CIAFOILYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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